4-Bromo-2,3-dimethyl-2H-indazole
Description
Significance of Indazole Heterocycles in Contemporary Chemical Sciences
Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in modern medicinal chemistry and materials science. nih.govpnrjournal.com These nitrogen-containing heterocycles are pivotal building blocks for a plethora of bioactive natural products and synthetic drugs. nih.gov The versatility of the indazole nucleus allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. nih.govpnrjournal.com Consequently, indazole derivatives have garnered substantial interest for their potential in treating a range of diseases. nih.gov
The significance of the indazole scaffold is underscored by its presence in numerous clinically approved drugs. researchgate.net For instance, pazopanib (B1684535) is a potent anticancer agent, while granisetron (B54018) is used to manage nausea and vomiting in chemotherapy patients. pnrjournal.comresearchgate.netaustinpublishinggroup.com The broad utility of indazoles extends to their application as ligands in metal complexes and their role in the development of materials with unique optoelectronic properties. austinpublishinggroup.comresearchgate.net The continuous exploration of new synthetic methodologies and functionalization strategies for indazoles remains an active and vital area of chemical research. researchgate.net
The 2H-Indazole Tautomer: Structural Considerations and Research Focus
Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a crucial structural motif in many biologically active molecules. nih.govresearchgate.netresearchgate.net The formation and stability of the 2H-tautomer are influenced by various factors, including substitution patterns and the surrounding chemical environment. bgu.ac.ilnih.gov
Research has shown that the 2H-indazole tautomers can be stabilized through both intramolecular and intermolecular hydrogen bonds. bgu.ac.ilnih.govresearchgate.net For example, density functional theory (DFT) calculations have revealed that the high stability of the 2H form in certain solutions is due to the formation of stable centrosymmetric dimers. bgu.ac.ilnih.govresearchgate.net The ability to selectively synthesize and isolate specific N-alkylated 1H- or 2H-indazole regioisomers is a significant challenge in synthetic chemistry, directly impacting the yield and efficacy of potential therapeutic agents. pnrjournal.com The development of synthetic routes that provide access to the less stable but often highly desirable 2H-indazole derivatives is a key focus for many research groups. nih.govnih.gov
Role of 4-Bromo-2,3-dimethyl-2H-indazole within the Indazole Research Landscape
Within the extensive family of indazole derivatives, this compound serves as a valuable intermediate and building block in organic synthesis. The bromine atom at the 4-position offers a reactive handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the compound's properties. The methyl groups at the 2- and 3-positions influence the steric and electronic characteristics of the indazole core, contributing to its specific reactivity and potential biological activity.
While specific research exclusively focused on this compound is not extensively documented in the provided search results, its structural components are present in related compounds that have been investigated. For example, various bromo- and dimethyl-substituted indazoles have been synthesized and evaluated for their potential applications. rsc.orgucsf.edubldpharm.comsigmaaldrich.comuni.lubldpharm.com The synthesis of such compounds often involves multi-step sequences, including bromination, diazotization, and cyclization reactions. ucsf.edugoogle.com The study of these related structures provides a framework for understanding the potential synthetic utility and chemical behavior of this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIUSSSKAQHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Chemical Transformations of 4 Bromo 2,3 Dimethyl 2h Indazole and Its Analogues
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the 2H-indazole ring system governs its susceptibility to electrophilic and nucleophilic attack. The fusion of the pyrazole (B372694) and benzene (B151609) rings creates a complex reactivity pattern influenced by the substituents present.
Electrophilic Substitution: The 2H-indazole ring is generally considered an electron-rich system, making it amenable to electrophilic aromatic substitution. The outcome of such reactions on 4-Bromo-2,3-dimethyl-2H-indazole would be directed by the cumulative effects of the bromo and methyl substituents. The methyl groups at positions 2 and 3 are electron-donating, activating the ring towards substitution. Conversely, the bromo group at position 4 is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions relative to itself.
A key example of electrophilic substitution on the 2H-indazole core is nitration. Radical C3-nitration of 2H-indazoles has been successfully achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it This highlights that the C3 position is reactive, although in the target compound this position is already substituted with a methyl group. Electrophilic attack on the benzene portion of the ring system is also possible, with the positions being influenced by the existing substituents.
Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the bromo-substituted ring is less straightforward. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. However, nucleophilic substitution of a bromo group on a pyridine (B92270) ring, another nitrogen-containing heterocycle, has been reported, suggesting that under specific conditions, similar transformations might be possible. clockss.org More commonly, the replacement of the bromo substituent is achieved via transition-metal-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway than direct nucleophilic substitution.
Cross-Coupling Reactions at the Bromo-Substituted Position (e.g., Suzuki Coupling)
The bromine atom at the C4 position of this compound serves as a versatile handle for introducing a wide array of molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-mediated reactions such as Suzuki, Heck, Sonogashira, and Stille couplings are particularly effective for the functionalization of bromo- and iodo-substituted indazoles. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely employed method for creating biaryl linkages. nih.gov Research on various bromo-indazole isomers has demonstrated the utility of this reaction, providing a reliable route to novel indazole-based compounds. nih.govrsc.orgrsc.org For instance, the Suzuki coupling of 5-bromoindazoles with heteroaryl boronic acids proceeds in good yields using a palladium catalyst like Pd(dppf)Cl₂. nih.gov Similarly, 7-bromo-4-substituted-1H-indazoles have been successfully arylated via Suzuki-Miyaura reactions. rsc.org These examples strongly suggest that this compound would be a competent substrate for such transformations, allowing for the introduction of various aryl and heteroaryl groups at the C4 position.
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on bromo-indazole analogues, which could be adapted for this compound.
| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various boronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | Not specified | rsc.org |
| 7-Bromo-4-substituted-1H-indazoles | Various boronic acids | Not specified | Not specified | Not specified | Moderate to good | rsc.org |
| 3-Bromoindazoles (NH-free) | Various boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Good to excellent | researchgate.net |
Modifications of Alkyl and Indazole Ring Substituents
Beyond reactions at the bromo-substituted position, the 2H-indazole core and its alkyl substituents offer further opportunities for chemical modification. Late-stage functionalization via C-H activation has emerged as a powerful strategy for diversifying 2H-indazole derivatives. researchgate.netrsc.orgresearchgate.net
The C3 position of the 2H-indazole ring is particularly reactive and has been the target of numerous functionalization reactions, including acylation, alkoxylation, carbamoylation, and cyanomethylation. rsc.orgfrontiersin.orgacs.orgacs.org These transformations often proceed through radical pathways. For example, a visible-light-induced reaction of 2H-indazoles with alcohols can lead to C3-alkoxylated products under a nitrogen atmosphere. rsc.org Similarly, direct radical alkylation and acylation at the C3 position can be achieved using a silver(I)/Na₂S₂O₈ system. rsc.org While the C3 position in this compound is occupied by a methyl group, the reactivity principles may apply to other available C-H bonds on the indazole ring or could inspire strategies for modifying the existing methyl group itself.
The following table showcases various C3-functionalization reactions reported for the 2H-indazole scaffold.
| Reaction Type | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| C3-Alkoxylation | Alcohols, Mes-Acr⁺ClO₄⁻, Selectfluor | Visible light, N₂ atmosphere | C3-Alkoxylated 2H-indazoles | rsc.org |
| C3-Carbamoylation | Oxamic acids, 4CzIPN, Cs₂CO₃ | Visible light | C3-Carbamoylated 2H-indazoles | frontiersin.org |
| C3-Cyanomethylation | Bromoacetonitrile, Ir(ppy)₃ | Visible light | C3-Cyanomethylated 2H-indazoles | acs.org |
| C3-Acylation | α-Keto acids | Visible light (420-425 nm), no photocatalyst | 3-Acyl-2H-indazoles | acs.org |
| Radical Alkylation/Acylation | Hantzsch esters, Ag(I), Na₂S₂O₈ | Mild conditions | 3-Substituted 2H-indazoles | rsc.org |
Stability and Reactivity of the 2H-Indazole Moiety in Chemical Transformations
The stability of the 2H-indazole ring is a critical factor in its synthesis and functionalization. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-indazole form. nih.gov However, the 2H-indazole core is robust enough to withstand a variety of reaction conditions, as demonstrated by the numerous successful functionalization reactions.
Despite its general stability, the 2H-indazole moiety can undergo specific transformations that involve the heterocycle itself. One notable reaction is the formation of 2H-indazole N-oxides, which can be synthesized through methods like the interrupted Cadogan/Davis-Beirut reaction. escholarship.org These N-oxides are stable, isolable compounds that can subsequently be deoxygenated to regenerate the 2H-indazole. escholarship.org
Furthermore, the 2H-indazole ring is susceptible to oxidative ring-opening reactions under certain conditions. researchgate.net For example, visible-light-induced reaction with alcohols in the presence of oxygen can cleave the N-N bond, leading to the formation of ortho-alkoxycarbonylated azobenzenes. rsc.org A similar ring-opening can be achieved through electrochemical oxidation in the presence of alcohols. researchgate.net This reactivity highlights a potential pathway for transforming the indazole core into a completely different chemical scaffold, offering an alternative synthetic route to functionalized azobenzene (B91143) derivatives.
Advanced Applications in Medicinal Chemistry and Biological Sciences
Indazole Scaffolds as Privileged Structures in Drug Discovery
The indazole core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent feature in numerous pharmacologically active compounds. nih.govnih.gov Its structural versatility and ability to form key interactions with biological macromolecules have cemented its status as a privileged scaffold in medicinal chemistry. researchgate.net The arrangement of nitrogen atoms within the indazole ring allows for diverse substitution patterns, leading to a wide array of derivatives with distinct biological profiles. nih.gov
Overview of Pharmacological Activities of Indazole Derivatives
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities. nih.gov These compounds are the subject of extensive research due to their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. benthamdirect.comresearchgate.netinnovatpublisher.comnih.gov The structural similarity of the indazole nucleus to purine (B94841) bases like adenine (B156593) and guanine (B1146940) is thought to contribute to its ability to interact with various biopolymers within living systems. researchgate.netinnovatpublisher.com This has led to the development of indazole-containing compounds targeting a range of biological processes, including enzyme inhibition and receptor modulation. researchgate.netinnovatpublisher.com
2,3-Dimethyl-2H-Indazole Motif in Approved and Investigational Drugs (e.g., Pazopanib)
The 2,3-dimethyl-2H-indazole moiety is a key structural component in several successful and promising drugs, most notably in the realm of oncology. preprints.orgmdpi.com A prime example is Pazopanib (B1684535), a multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govnih.govgoogle.com The N,2,3-trimethyl-2H-indazol-6-amine fragment is a crucial building block in the synthesis of Pazopanib, highlighting the importance of this specific substitution pattern for its biological activity. preprints.orgmdpi.com The stability and specific conformational properties conferred by the 2,3-dimethyl substitution are critical for the drug's interaction with its target kinases. mdpi.com
Table 1: Selected Approved and Investigational Drugs Containing the 2,3-Dimethyl-2H-Indazole Motif
| Drug Name | Therapeutic Area | Key Intermediate |
| Pazopanib | Oncology | N,2,3-trimethyl-2H-indazol-6-amine |
| 2,3-Dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazol-6-amine |
This table highlights the role of the 2,3-dimethyl-2H-indazole core in the development of targeted therapies.
Targeted Therapeutic Applications of 4-Bromo-2,3-dimethyl-2H-indazole Derivatives
The introduction of a bromine atom at the 4-position of the 2,3-dimethyl-2H-indazole scaffold provides a valuable handle for further chemical modification, enabling the synthesis of a diverse library of derivatives with tailored therapeutic properties. This strategic functionalization has been particularly fruitful in the development of targeted anticancer agents.
Anti-Cancer and Anti-Proliferative Mechanisms
Derivatives of this compound have shown significant promise as anti-cancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. researchgate.net Research has demonstrated the potent growth inhibitory activity of certain indazole derivatives against multiple cancer cell lines. researchgate.net
Kinase Inhibition (e.g., VEGFR, CDK, ERK, Aurora Kinases, c-Met)
A primary mechanism through which many indazole-based compounds exert their anti-cancer effects is through the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Derivatives of the indazole scaffold have been developed as inhibitors of several key kinases implicated in cancer progression, including:
Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, containing the 2,3-dimethyl-2H-indazole core, is a potent inhibitor of VEGFRs, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.comnih.gov
c-Met: The c-Met kinase, a receptor tyrosine kinase, is involved in angiogenesis and tumor metastasis. nih.gov Dual inhibitors targeting both VEGFR2 and c-Met have been designed based on related heterocyclic scaffolds. nih.gov
Extracellular Signal-Regulated Kinases (ERK): Certain 1,3-dimethyl-1H-indazol-6-amine derivatives have been shown to selectively activate ERK pathways in cancer cells, contributing to their anti-cancer activity. nih.gov
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Inhibitors of Aurora kinases containing the indazole moiety have been investigated as potential anti-tumor agents. nih.gov
The ability of this compound to serve as a versatile precursor allows for the synthesis of derivatives that can be optimized for potent and selective inhibition of these and other clinically relevant kinases.
Tubulin Polymerization Inhibition
Another important anti-cancer strategy involves the disruption of the microtubule network, which is essential for cell division. Tubulin polymerization inhibitors interfere with this process, leading to cell cycle arrest and apoptosis. The indazole scaffold has been identified as a valuable pharmacophore for the design of tubulin polymerization inhibitors. While specific studies on this compound derivatives as tubulin inhibitors are emerging, the broader class of indazole compounds has shown promise in this area.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
The indazole structure is recognized as a relevant scaffold for the development of IDO1 inhibitors, which are investigated for cancer immunotherapy. nih.gov For instance, derivatives such as 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol have been explored for their IDO1 inhibitory potential. nih.gov However, there is no specific published data detailing the IDO1 inhibitory activity of this compound. Research literature describes the synthesis of this compound as a chemical intermediate used to create other molecules, such as 2,3-dimethyl-2H-indazol-4-amine, for further investigation, but does not provide bioactivity data for the bromo-compound itself.
Modulation of Cell Cycle and Apoptosis Pathways
The 2,3-dimethyl-2H-indazole moiety is a core component of Pazopanib, a multi-kinase inhibitor approved for cancer therapy. nih.govacs.org Kinase inhibitors like Pazopanib can indirectly influence cell cycle progression and apoptosis. researchgate.netgoogle.com Furthermore, other classes of indazole derivatives, such as those based on a 2,3-diphenyl-2H-indazole scaffold, have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. researchgate.netnih.gov Despite these findings related to the broader indazole class, no specific studies were found that evaluate the direct effects of this compound on cell cycle modulation or apoptotic pathways.
Anti-Infective and Anti-Inflammatory Activities
The indazole nucleus is a key feature in many compounds investigated for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiprotozoal activities. nih.govmdpi.comresearchgate.net
Research has demonstrated that certain 2H-indazole derivatives possess significant antiprotozoal activity, in some cases exceeding the potency of the reference drug metronidazole. researchgate.netmdpi.com Similarly, various indazole compounds have been evaluated for antimicrobial properties against bacterial and fungal pathogens. nih.govnih.govmdpi.com One review highlights that certain 4-bromo-1H-indazole derivatives have shown activity against S. pyogenes PS. nih.gov However, the search of scientific databases did not yield specific studies or data on the antiprotozoal or antimicrobial activity of this compound.
The indazole scaffold is present in established anti-inflammatory drugs like Bendazac and Benzydamine. mdpi.com Additionally, various indazole derivatives have been explored for potential anti-HIV activity. nih.govnih.gov While the general class of indazoles is associated with these biological responses, there is no specific information available in the reviewed literature concerning the anti-HIV or direct anti-inflammatory properties of this compound.
Emerging Therapeutic Areas (e.g., Anti-Diabetic, Neuroprotective)
The therapeutic potential of indazole derivatives extends to emerging areas. A novel series of indazole-based compounds has been investigated as glucagon (B607659) receptor antagonists for the potential treatment of type 2 diabetes. nih.gov In the context of neuroprotection, certain N-methyl derivatives of 7-nitro-1H-indazole and 3-bromo-7-nitro-1H-indazoles have been noted for their neuroprotective effects. core.ac.uk Furthermore, a patent application mentions the potential use of compounds in combination with the Pazopanib moiety for treating neurodegenerative conditions like Huntington's disease. google.com Nevertheless, no research was found that specifically assesses this compound for anti-diabetic or neuroprotective activities.
SARS-CoV-2 MPro Inhibition
The main protease (MPro or 3CLpro) of SARS-CoV-2 is a critical target for antiviral drug development. google.comnih.gov Numerous chemical scaffolds have been investigated for their ability to inhibit this enzyme. While some nitrile-containing compounds and other heterocyclic structures have been designed and tested as SARS-CoV-2 MPro inhibitors, google.comnih.govacs.org a review of the scientific literature and patent databases revealed no data or studies on the potential of this compound as an inhibitor of SARS-CoV-2 MPro.
Structure-Activity Relationship (SAR) Studies and Molecular Design
The therapeutic potential of indazole derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are therefore crucial in elucidating the key molecular determinants for potency and selectivity, guiding the design of more effective drug candidates.
While specific SAR studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous indazole derivatives. The substitution pattern on the indazole ring system plays a pivotal role in defining the biological activity and target selectivity.
For instance, in a series of 1H-indazole derivatives, the position and nature of substituents on the indazole scaffold were found to be critical for their inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov SAR analysis of these derivatives suggested that substituents at both the 4- and 6-positions of the 1H-indazole ring are crucial for potent inhibition. nih.gov In another study, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein. nih.gov Several of these compounds exhibited potent antibacterial activity, highlighting the significance of the 4-bromo-indazole core in interacting with the target protein. nih.gov
The methyl groups at the N2 and C3 positions of this compound are also expected to significantly influence its pharmacological profile. The N-alkylation of indazoles is a common strategy to modulate their physicochemical properties and biological activity. The 2H-indazole tautomer, as in the specified compound, can exhibit different biological activities compared to its 1H-indazole counterpart.
The bromine atom at the 4-position is a key feature. Halogen atoms can influence a molecule's potency, selectivity, and pharmacokinetic properties through various mechanisms, including steric and electronic effects, as well as by forming halogen bonds with the target protein. The impact of a bromo substituent is evident in various classes of bioactive molecules.
Table 1: Bioactivity of Selected Bromo-Indazole Analogs
| Compound/Analog | Target/Activity | Key Findings | Reference |
| 4-Bromo-1H-indazole derivatives | FtsZ inhibitors (antibacterial) | Showed potent activity against various bacterial strains, including resistant ones. nih.gov | nih.gov |
| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 inhibitor | Exhibited inhibitory activity against IDO1. nih.gov | nih.gov |
This table presents data for analogous compounds to illustrate the potential significance of the bromo-indazole scaffold.
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds to create a new single molecule with improved affinity, selectivity, and/or reduced side effects. nih.gov The indazole scaffold, including bromo-substituted variants, is an attractive building block for such strategies due to its versatile biological activities. nih.gov
One common approach is to link the indazole core to other heterocyclic systems or functional groups known to interact with specific biological targets. For example, a molecular hybridization approach was utilized to design potent and selective inhibitors of N-myristoyltransferase (NMT), a potential drug target in infectious diseases. acs.org In this study, an indazole scaffold was used as a quinoline (B57606) surrogate, and optimization of substituents on the indazole ring led to compounds with high potency and selectivity. acs.org
Another example involves the design of indole-triazole hybrids, where the indole (B1671886) and triazole moieties are linked to generate compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov A similar strategy could be envisioned for this compound, where the bromo-dimethyl-indazole core could be coupled with other pharmacophores to create novel hybrid molecules with unique therapeutic profiles. The bromine atom could also serve as a handle for further chemical modifications and coupling reactions.
Table 2: Examples of Molecular Hybridization Strategies Involving Heterocyclic Scaffolds
| Hybrid Scaffold | Therapeutic Target/Application | Design Rationale | Reference |
| Indazole-based NMT inhibitors | N-myristoyltransferase (NMT) | Indazole used as a bioisostere for quinoline to improve properties. acs.org | acs.org |
| Indole-triazole conjugates | Anticancer, Antimicrobial | Combination of two bioactive heterocyclic rings to create dual-acting agents. nih.gov | nih.gov |
This table provides examples of molecular hybridization with related heterocyclic scaffolds to demonstrate the strategic approach.
Preclinical Evaluation and Translational Research Considerations
Before a compound can be considered for clinical trials in humans, it must undergo rigorous preclinical evaluation to assess its efficacy and safety in non-human systems. This involves a combination of in vitro and in vivo studies to understand the compound's pharmacokinetic and pharmacodynamic properties. proventainternational.com
For a compound like this compound, preclinical evaluation would involve a battery of tests. In vitro assays would be conducted to determine its potency against specific molecular targets, its selectivity over other related targets, and its potential for off-target effects. Cellular assays would then be used to assess its activity in a more complex biological environment.
In vivo studies in animal models are essential to evaluate the compound's efficacy in a living organism. These studies also provide crucial information about its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the ADME properties is critical for predicting how the drug will behave in humans. proventainternational.com
Translational research aims to bridge the gap between preclinical findings and clinical applications. For this compound, this would involve identifying relevant patient populations for potential clinical trials based on the compound's mechanism of action and preclinical efficacy data. The development of biomarkers to monitor the drug's activity and predict patient response would also be a key aspect of its translational development.
Table 3: Key Considerations in Preclinical and Translational Research
| Research Phase | Key Objectives | Example Methodologies |
| In Vitro Evaluation | Determine potency and selectivity | Enzyme inhibition assays, receptor binding assays, cell-based functional assays |
| In Vivo Efficacy | Assess therapeutic effect in a living system | Animal models of disease (e.g., tumor xenografts, inflammation models) |
| Pharmacokinetics (ADME) | Characterize absorption, distribution, metabolism, and excretion | In vivo studies in animals, in vitro metabolism studies (e.g., liver microsomes) |
| Toxicology | Evaluate potential adverse effects | Acute and chronic toxicity studies in animals |
| Translational Research | Bridge preclinical and clinical development | Biomarker discovery, patient stratification strategies |
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Tautomerism
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and tautomeric preferences of indazole systems. nih.govresearchgate.net The indazole core can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable. nih.gov However, substitution patterns and environmental factors can influence this equilibrium.
Density Functional Theory (DFT) has become an indispensable tool for investigating the physicochemical properties of novel indazole derivatives. rsc.org Researchers utilize DFT calculations, often with functionals like B3LYP combined with basis sets such as 6-311+G, to perform geometric optimization and explore the electronic landscape of these molecules. rsc.org
A key application of DFT is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. For instance, studies on a series of 3-carboxamide indazole derivatives identified specific compounds with substantial HOMO-LUMO energy gaps, suggesting higher stability. rsc.orgresearchgate.net DFT also enables the calculation of electrostatic potential maps, which reveal the electron distribution and help predict sites for electrophilic and nucleophilic attack, guiding the understanding of reaction mechanisms. rsc.org
Table 1: Representative DFT Calculation Findings for Indazole Derivatives
| Derivative Class | DFT Functional/Basis Set | Key Findings | Reference |
|---|---|---|---|
| 3-Carboxamide indazoles | B3LYP/6-311+ | Identification of derivatives with the most substantial HOMO-LUMO energy gaps (e.g., compounds 8a, 8c, 8s). | rsc.org, researchgate.net |
Indazole derivatives can exist as 1H- and 2H-tautomers, a phenomenon of significant interest in drug development as both forms can exhibit distinct biological activities. researchgate.net Computational analyses, including MP2 calculations, have consistently shown that for the unsubstituted parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6-4.1 kcal/mol. researchgate.net This inherent stability makes the 1H-tautomer the predominant form in most cases. nih.gov
However, the stability of the 2H-tautomer can be significantly influenced by its environment and substitution patterns. nih.gov Quantum chemical calculations have demonstrated that the 2H-tautomer can be stabilized through the formation of intermolecular hydrogen bonds. nih.govresearchgate.net For example, DFT calculations revealed that some 2H-indazoles can form stable centrosymmetric dimers in solution, which are energetically more favorable than the corresponding dimers of the 1H-tautomer. nih.govresearchgate.net This dimerization can allow the 2H tautomer to persist in aprotic solvents. nih.gov The solvent itself also plays a crucial role; less polar solvents have been shown to stabilize the 2H-tautomer of certain indazoles, particularly when intramolecular hydrogen bonding is possible. nih.gov
Molecular Modeling in Drug Discovery
Molecular modeling techniques are pivotal in modern drug discovery, providing insights into how indazole-based compounds interact with biological targets. These in silico methods accelerate the identification and optimization of lead compounds by predicting binding affinity, conformational stability, and pharmacokinetic profiles. nih.govbiotech-asia.org
Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein target. ekb.eg Numerous studies have employed this approach to evaluate indazole derivatives against a range of therapeutic targets. For instance, indazole scaffolds have been docked against receptor tyrosine kinases like VEGFR-2, which are implicated in angiogenesis and cancer. biotech-asia.org These studies have identified novel indazole derivatives with significant binding energies, comparable to or even better than native ligands like Sunitinib and Axitinib. biotech-asia.org
The primary output of docking studies includes the binding energy (often expressed in kcal/mol) and the identification of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the protein's active site. biotech-asia.org In one study targeting renal cancer-associated proteins (PDB: 6FEW), several 3-carboxamide indazole derivatives were identified as having high binding energies, indicating strong potential as inhibitors. rsc.orgresearchgate.net Similarly, docking studies of indazole derivatives against Hypoxia-inducible factor-1α (HIF-1α) have helped to correlate structural features with inhibitory activity, providing a framework for designing new, more potent inhibitors. nih.gov
Table 2: Examples of Ligand-Protein Docking Studies with Indazole Derivatives
| Indazole Derivative Class | Protein Target (PDB ID) | Docking Software | Key Findings (Binding Energy / Interactions) | Reference |
|---|---|---|---|---|
| Novel Indazole Scaffolds | VEGFR-2 (4AGD, 4AG8) | Autodock 4.2.6 | Binding energies from -6.70 to -7.39 kcal/mol; H-bonds with residues like Glu828 and Ile856. | biotech-asia.org |
| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Autodock 4 | Identification of compounds 8v, 8w, and 8y with the highest binding energies. | rsc.org, researchgate.net |
| General Indazole Derivatives | HIF-1α | Not Specified | Compound 39 showed good binding efficiency and stability in the active site. | nih.gov |
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are often performed after docking to validate the binding poses and to understand the behavior of the ligand in the dynamic environment of the protein's active site.
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides an early assessment of a molecule's drug-likeness and potential liabilities. nih.gov Various web-based tools and software, such as pkCSM, SwissADME, and OSIRIS Property Explorer, are used to calculate these properties based on the molecular structure. biotech-asia.orgresearchgate.netbohrium.com
These tools predict a range of parameters, including aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity risks like mutagenicity or tumorigenicity. researchgate.net For example, in silico ADMET studies on newly designed indazole scaffolds targeting VEGFR-2 were used to evaluate their pharmacokinetic profiles alongside their binding affinities. biotech-asia.org Likewise, analyses of other indazole derivatives have used these predictions to filter for compounds that adhere to guidelines like Lipinski's rule of five, which helps predict oral bioavailability. researchgate.net This early-stage computational screening is vital for prioritizing compounds for synthesis and biological testing, thereby reducing late-stage attrition in the drug development pipeline. audreyli.combohrium.com
Table 3: Common In Silico ADMET Prediction Tools and Parameters
| Tool/Server | Predicted Properties | Purpose | Reference |
|---|---|---|---|
| pkCSM | Absorption, Distribution, Metabolism, Excretion, Toxicity | Pharmacokinetic property prediction. | biotech-asia.org, bohrium.com |
| SwissADME | Physicochemical properties, Lipophilicity, Water Solubility, Pharmacokinetics | Drug-likeness and pharmacokinetic prediction; BOILED-Egg model generation. | nih.gov |
| OSIRIS Property Explorer | cLogP, Solubility, Drug-likeness, Toxicity Risks (mutagenic, tumorigenic) | Prediction of drug-relevant properties and toxicity. | researchgate.net |
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions and molecular interactions at an atomic level. For substituted indazoles, including 4-Bromo-2,3-dimethyl-2H-indazole, theoretical studies offer profound insights into their formation and their engagement with biological targets. These computational approaches allow for the elucidation of reaction mechanisms and the detailed characterization of the non-covalent forces that govern molecular recognition.
Reaction Mechanism Elucidation for Synthetic Pathways
While specific computational studies on the synthesis of this compound are not extensively documented, mechanistic investigations into the synthesis of the core 2H-indazole scaffold provide a strong basis for understanding its formation. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation barriers.
Several synthetic routes to 2H-indazoles have been scrutinized computationally:
Copper-Catalyzed Cyclization: DFT calculations have been employed to unravel the mechanism of copper(I)-catalyzed N-N bond formation starting from aryl azides. nih.gov These studies explore various modes of azide (B81097) group activation by the copper complex, revealing that coordination of the catalyst to both the phenyl imine and the internal nitrogen atom of the azide is a key step. nih.gov This pathway highlights the crucial role of the metal catalyst in facilitating the cyclization process.
Rhodium-Catalyzed C–H Functionalization: An alternative route involves the Rhodium(III)-catalyzed reaction of azobenzenes with aldehydes. nih.gov This process is initiated by the direct addition of an azobenzene (B91143) C–H bond to the aldehyde, followed by a cyclization and aromatization sequence to yield the N-aryl-2H-indazole product. nih.gov Computational models can clarify the regioselectivity and the energetics of each step in this catalytic cycle.
Visible-Light-Induced Radical Acylation: The synthesis of 3-acyl-2H-indazoles can be achieved through a visible-light-driven reaction between 2H-indazoles and α-keto acids, notably without the need for an external photocatalyst. acs.org Mechanistic experiments, supported by computational analysis, suggest a pathway involving a self-catalyzed energy transfer process that generates acyl radicals. The reaction is typically suppressed by radical inhibitors, confirming the proposed radical mechanism. acs.org
These computational explorations provide a foundational understanding of the key transformations required to construct the 2H-indazole ring system.
| Synthetic Pathway | Key Mechanistic Feature | Computational Method | Reference |
| Copper-Catalyzed Cyclization from Aryl Azide | N-N bond formation via catalyst coordination to azide and imine nitrogens. | DFT | nih.gov |
| Rhodium(III)-Catalyzed Annulation | C-H bond activation of azobenzene followed by cyclative capture of an aldehyde. | - | nih.gov |
| Visible-Light-Induced Acylation | Self-catalyzed energy transfer generating acyl radicals from α-keto acids. | - | acs.org |
Non-Covalent Interactions in Biological Recognition
The biological activity of a molecule like this compound is fundamentally governed by its ability to recognize and bind to a specific protein or nucleic acid target. This recognition is driven by a complex interplay of non-covalent interactions. nih.govyoutube.com The presence of a bromine atom introduces the possibility of halogen bonding, a highly directional interaction that has gained significant attention in drug design. foragerone.comnih.gov
Computational methods are essential for dissecting and quantifying these weak, yet critical, interactions:
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This occurs because of an anisotropic distribution of electron density around the covalently bonded bromine, creating a region of positive electrostatic potential known as a σ-hole. nih.gov This positive region can interact favorably with a nucleophilic or electron-rich area on a biological macromolecule, such as a backbone carbonyl oxygen or the π-system of an aromatic amino acid residue. nih.govrsc.org Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) calculations are used to characterize and visualize these bonds. bohrium.commdpi.com
Hydrogen Bonding: The indazole scaffold and its substituents can participate in various hydrogen bonds. While the core 2H-indazole lacks a traditional hydrogen bond donor, the bromine atom and the aromatic system can act as weak hydrogen bond acceptors, forming C-H···Br and C-H···π interactions. rsc.orgbohrium.com Computational studies can precisely calculate the geometries and interaction energies of these contacts. mdpi.com
Studies on related halogenated molecules have shown that orbital (charge-transfer) interactions, in addition to electrostatics, play a vital role in halogen bonding, influencing not only the geometry but also the electronic properties of the interacting species. nih.gov These non-covalent interactions collectively determine the molecule's specificity and potency as a potential therapeutic agent. mdpi.comresearchgate.net
| Interaction Type | Description | Key Atoms/Groups Involved | Computational Investigation Tools | Reference |
| Halogen Bond | A directional interaction involving the electropositive σ-hole on the halogen. | C-Br ··· O/N/S/π-system | DFT, MP2, QTAIM, MEP Analysis | foragerone.comnih.govrsc.org |
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom. | C-H ··· Br, C-H ··· N | QTAIM, NBO, RDG | bohrium.commdpi.com |
| π-Stacking | Attraction between aromatic rings. | Indazole ring ··· Aromatic amino acid | Molecular Docking, MD Simulations | rsc.org |
| Hydrophobic Interactions | Favorable interaction between nonpolar groups in an aqueous environment. | Methyl groups, Aromatic ring | Molecular Docking, MD Simulations | nih.gov |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of 4-Bromo-2,3-dimethyl-2H-indazole and related halogenated indazoles is evolving from traditional methods towards more efficient, selective, and environmentally benign processes. Conventional bromination of 2,3-dimethylindazole often requires harsh reagents like molecular bromine (Br₂) in acetic acid, which can lead to byproducts and pose operational challenges due to bromine's toxicity and volatility. nih.gov
Modern research is focused on overcoming these limitations through several innovative approaches:
Selective Halogenation: The use of N-halosuccinimides, such as N-bromosuccinimide (NBS), offers a milder and more selective alternative for bromination. rsc.org The methyl groups at the 2 and 3 positions of the indazole ring direct the halogenation primarily to the 4-position, although regioselectivity can be influenced by solvent choice. nih.gov Metal-free methods employing N-halosuccinimides are being developed to produce mono- and poly-halogenated indazoles with high yields and selectivity by carefully controlling reaction conditions. rsc.org
Sustainable and Green Chemistry: To align with the principles of green chemistry, recent efforts have explored alternative energy sources and catalysts. Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in green solvents has been shown to be a rapid and efficient method for producing bromoindazoles. nih.govrsc.org This technique often results in high yields within a short timeframe under mild conditions. nih.govrsc.orgresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis represents another frontier for sustainable synthesis. researchgate.net This approach can activate brominating agents like NBS under mild, metal-free conditions, potentially reducing reaction times and avoiding competing reaction pathways. researchgate.net
Flow Chemistry and Process Optimization: The implementation of continuous flow technologies could offer significant advantages for the synthesis of this compound, providing better control over reaction parameters, enhancing safety, and allowing for easier scale-up.
The table below summarizes and compares various synthetic methodologies for the bromination of indazoles, highlighting the shift towards more sustainable practices.
| Method | Brominating Agent | Conditions | Advantages | Disadvantages |
| Conventional | Br₂ | Acetic Acid, High Temp | Established method | Toxic reagent, byproducts, harsh conditions nih.gov |
| N-Halosuccinimide | NBS | Metal-free, various solvents | High selectivity, milder conditions rsc.org | Requires careful control for regioselectivity nih.gov |
| Ultrasound-Assisted | DBDMH | Green solvent, 40 kHz | Rapid, high yields, mild conditions, eco-friendly nih.govrsc.orgresearchgate.net | Specialized equipment required |
| Photoredox Catalysis | NBS | Visible light, photocatalyst | Metal-free, reduced reaction times, energy-efficient researchgate.net | May require specific photocatalysts |
Exploration of New Biological Targets and Disease Indications
While this compound itself is primarily viewed as a synthetic intermediate, its core structure is a key component in a wide range of biologically active molecules. nih.gov The indazole nucleus is present in several FDA-approved drugs, particularly kinase inhibitors used in oncology. nih.gov Future research will likely leverage the 4-bromo substituent as a chemical handle to synthesize libraries of novel derivatives and screen them against various biological targets.
Kinase Inhibition: The indazole scaffold is a well-established pharmacophore for kinase inhibitors. nih.gov For example, Pazopanib (B1684535) and Axitinib are indazole-containing drugs that target multiple kinases involved in angiogenesis and cancer progression. nih.govnih.gov Derivatives of this compound could be synthesized to explore inhibition of novel kinase targets. For instance, research on the related compound 2-Benzyl-4-bromo-2H-indazole suggests potential inhibitory activity against the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Anticancer and Antimicrobial Agents: Research has shown that various bromo-indazole derivatives possess potent biological activities. A study on 4-bromo-1H-indazole derivatives identified them as potential inhibitors of the bacterial cell division protein FtsZ, suggesting a possible avenue for developing new antibiotics. nih.gov Furthermore, other indazole derivatives have demonstrated significant anti-proliferative effects against various human cancer cell lines and potent activity against protozoal pathogens. nih.govmdpi.com
Anti-inflammatory and Other Therapeutic Areas: The indazole moiety is also found in compounds with anti-inflammatory properties. mdpi.com By modifying the this compound core, researchers could develop novel selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.com The versatility of the indazole scaffold means that derivatives could also be explored for anti-HIV, antifungal, and antiarrhythmic activities. nih.gov
The following table outlines potential biological targets for derivatives of this compound, based on studies of related compounds.
| Potential Target Class | Specific Examples | Associated Disease Indication | Reference Compound Class |
| Protein Kinases | VEGFR, PDGFR, ALK, PI3K/Akt/mTOR | Cancer, Ovarian Cancer, Breast Cancer | Pazopanib, Axitinib, Entrectinib, 2-Benzyl-4-bromo-2H-indazole nih.govnih.gov |
| Bacterial Proteins | Filamentous temperature-sensitive protein Z (FtsZ) | Bacterial Infections | 4-bromo-1H-indazole derivatives nih.gov |
| Protozoal Targets | Various | Giardiasis, Amoebiasis, Trichomoniasis | 2,3-diphenyl-2H-indazole derivatives mdpi.com |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Pain | 2,3-diphenyl-2H-indazole derivatives mdpi.com |
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For a scaffold like this compound, these methods can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Molecular Docking: This technique can be used to predict the binding orientation and affinity of novel this compound derivatives within the active site of a biological target. For example, docking studies have been successfully employed to investigate how bromo-indole derivatives bind to the VEGFR-2 tyrosine kinase domain and to evaluate novel indazole derivatives as potential inhibitors of a protein linked to renal cancer (PDB: 6FEW). researchgate.netrsc.org These approaches can help prioritize which derivatives to synthesize and test experimentally.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structures of a series of indazole derivatives and their biological activity. This can help identify key structural features that are crucial for a desired therapeutic effect.
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of this compound and its derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. rsc.orgrsc.org This information is valuable for understanding the reactivity and stability of the molecules, which can influence their biological activity and potential for further chemical modification. rsc.org
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxicological issues, such as hepatotoxicity or inhibition of cytochrome P450 enzymes. researchgate.netresearchgate.net
Integration of this compound into Complex Molecular Architectures and Functional Materials
The utility of this compound extends beyond medicinal chemistry into the realm of materials science. The bromine atom serves as a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling its incorporation into larger, more complex molecular systems.
Organic Electronics and Fluorophores: Halogenated indazoles are recognized as valuable building blocks for creating dyes and functional materials. nih.gov Research has shown that 2-aryl-2H-indazoles can function as a novel class of fluorophores with large Stokes shifts and high extinction coefficients. acs.org By using this compound as a starting material, new fluorescent compounds could be developed for applications in bio-imaging, sensors, or organic light-emitting diodes (OLEDs).
Conducting Polymers: The indazole ring, being an electron-rich heterocyclic system, has the potential to be incorporated into conductive polymers. researchgate.net While research has focused on polymers based on indole (B1671886) and carbazole, the principles can be extended to indazole derivatives. researchgate.net The bromine atom on this compound could facilitate polymerization through various coupling reactions, leading to new materials with tailored electronic and optical properties for applications in sensors, electronic devices, or coatings. ekb.eg
Advanced Materials and Coatings: The incorporation of the rigid, aromatic indazole structure into polymer backbones can enhance thermal and mechanical properties. chemimpex.com This makes derivatives of this compound potentially useful monomers for creating advanced polymers and coatings with specific performance characteristics.
Q & A
Q. How can researchers differentiate between 2H- and 1H-indazole tautomers experimentally?
- Methodology :
- Variable-temperature NMR : Observe chemical shift changes indicative of tautomeric equilibria.
- X-ray crystallography : Resolve absolute configuration unambiguously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
